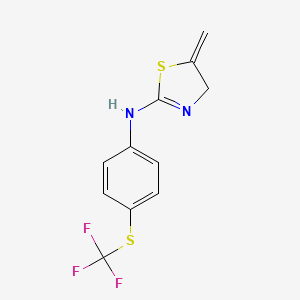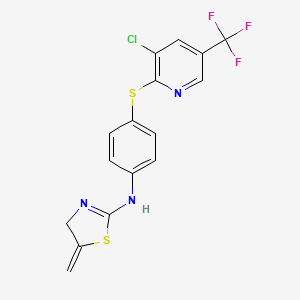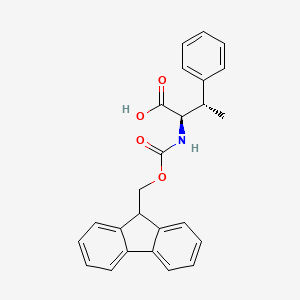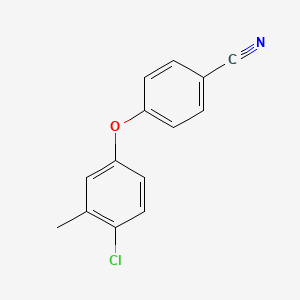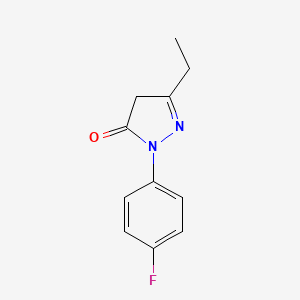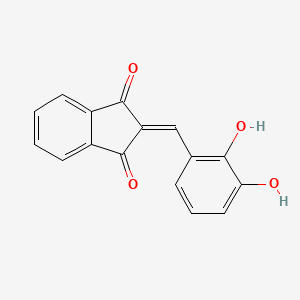
2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione, also known as 2-hydroxy-3-methyl-indan-1,3-dione, is a natural product found in plants and fungi. It is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other chemicals. It has been used in the synthesis of a variety of drugs, including antifungal agents, anti-inflammatory drugs, and anti-cancer agents. It has also been used in the synthesis of dyes and other chemicals for industrial and laboratory applications.
Wissenschaftliche Forschungsanwendungen
2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory drugs, and anti-cancer agents. It has also been used in the synthesis of dyes and other chemicals for industrial and laboratory applications. In addition, it has been used as a model compound in studies of enzyme-catalyzed reactions, and it has been used as a starting material for the synthesis of a variety of other compounds.
Wirkmechanismus
The mechanism of action of 2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione is not fully understood, but it is believed to involve the formation of an indane-1,3-dione intermediate, which is then converted to the desired product by a variety of chemical reactions. The intermediate is believed to be formed by the reaction of the Grignard reagent with the 2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dionemethyl-indan-1,3-dione in the presence of a catalytic amount of a base, such as potassium carbonate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It has been used in the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory drugs, and anti-cancer agents, but its exact mechanism of action is not known. It is believed to act as an intermediate in the synthesis of various compounds, but its exact role in the synthesis of these compounds is not known.
Vorteile Und Einschränkungen Für Laborexperimente
2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione has several advantages for lab experiments. It is relatively easy to synthesize, and it is a versatile intermediate in the synthesis of a variety of compounds. It is also relatively stable, which makes it suitable for use in a variety of experiments. However, it is also relatively expensive, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione has a variety of potential future applications. It could be used as a starting material for the synthesis of other compounds, such as drugs, dyes, and other chemicals. It could also be used as a model compound in studies of enzyme-catalyzed reactions, and it could be used to study the mechanism of action of various compounds. Additionally, it could be used in the development of new drugs and other compounds, and it could be used to study the biochemical and physiological effects of various compounds.
Synthesemethoden
2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione can be synthesized from a variety of starting materials. The most common method is the reaction of 2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dionemethyl-indan-1,3-dione with a Grignard reagent. The Grignard reagent is typically a methyl or ethyl Grignard reagent, which is reacted with the 2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dionemethyl-indan-1,3-dione in the presence of a catalytic amount of a base, such as potassium carbonate. This reaction produces a substituted indane-1,3-dione, which can then be used as a starting material for further reactions.
Eigenschaften
IUPAC Name |
2-[(2,3-dihydroxyphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-13-7-3-4-9(14(13)18)8-12-15(19)10-5-1-2-6-11(10)16(12)20/h1-8,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVQPIVMYCFYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC=C3)O)O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


